Carbamato de bencilo (2-(metilamino)-2-oxoetilo)

Descripción general

Descripción

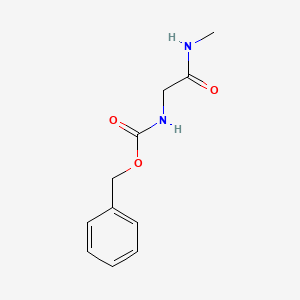

Benzyl (2-(methylamino)-2-oxoethyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to a 2-(methylamino)-2-oxoethyl group

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Benzyl (2-(methylamino)-2-oxoethyl)carbamate is an organic compound classified within the carbamate family. Its molecular formula is C₁₁H₁₃N₃O₃, with a molecular weight of approximately 233.24 g/mol. The compound features a benzyl group attached to a carbamate moiety, which is further connected to a methylamino and an oxoethyl group. This unique structure allows for various chemical functionalities that make it suitable for multiple applications.

Medicinal Chemistry

Benzyl (2-(methylamino)-2-oxoethyl)carbamate has shown potential as a therapeutic agent, particularly in the inhibition of protease enzymes. Proteases play critical roles in various biological processes, and their dysregulation is linked to diseases such as cancer and viral infections. Research indicates that this compound can effectively inhibit specific proteases by forming stable interactions with their active sites, thereby blocking their catalytic functions .

Case Study: Enzyme Inhibition

- A study demonstrated that Benzyl (2-(methylamino)-2-oxoethyl)carbamate inhibited the activity of a particular protease involved in tumor progression. The compound's ability to bind to the enzyme's active site resulted in reduced proteolytic activity, suggesting its potential use in cancer therapeutics.

The unique chemical properties of Benzyl (2-(methylamino)-2-oxoethyl)carbamate make it suitable for bioorthogonal labeling techniques. The carbamoyl group can be selectively tagged with tetrazine probes, allowing visualization of biomolecules within living cells with minimal interference with native biological processes. This application is particularly valuable for studying protein-protein interactions and cellular dynamics.

Case Study: Protein Interaction Studies

- In a recent study, researchers utilized Benzyl (2-(methylamino)-2-oxoethyl)carbamate for labeling proteins in live cells. The results showed successful visualization of protein interactions without disrupting cellular functions, highlighting its potential in biochemical research.

Development of Novel Therapeutic Agents

The compound's methylamino group can be further modified to introduce functionalities that interact with specific biological targets. While ongoing research continues to explore its therapeutic potential, initial findings suggest possibilities in drug discovery efforts aimed at developing new treatments for diseases involving protease activity .

Mecanismo De Acción

Target of Action

Benzyl (2-(methylamino)-2-oxoethyl)carbamate, also known as N-Methyl Cbz-Glycinamide, is a carbamate compound . It’s worth noting that carbamates are often used as protecting groups for amines in the synthesis of peptides .

Mode of Action

Carbamates, in general, are known to act as protecting groups for amines during peptide synthesis . They can be installed and removed under relatively mild conditions . The removal of these protecting groups can be achieved through various methods, such as strong acid or heat for t-butyloxycarbonyl (Boc) group, and catalytic hydrogenation for carboxybenzyl (CBz) group .

Biochemical Pathways

Carbamates play a crucial role in peptide synthesis . They protect amines from reacting prematurely during the synthesis process . Once the peptide chain is formed, the carbamate protecting groups can be removed to reveal the amines .

Result of Action

They prevent premature reactions of amines, allowing for the successful formation of peptide chains .

Action Environment

The action of N-Methyl Cbz-Glycinamide, like other carbamates, can be influenced by various environmental factors. For instance, the removal of carbamate protecting groups can be achieved under specific conditions, such as the presence of strong acid or heat for Boc group, and catalytic hydrogenation for CBz group .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-(methylamino)-2-oxoethyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 2-(methylamino)-2-oxoethylamine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions: Benzyl (2-(methylamino)-2-oxoethyl)carbamate undergoes various chemical reactions, including:

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzyl alcohol.

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid.

Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, resulting in the formation of substituted carbamates.

Common Reagents and Conditions:

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Substitution: Nucleophiles such as amines or alcohols.

Major Products:

Hydrolysis: Benzyl alcohol and 2-(methylamino)-2-oxoethylamine.

Oxidation: Benzaldehyde or benzoic acid.

Substitution: Substituted carbamates.

Comparación Con Compuestos Similares

Benzyl carbamate: Similar structure but lacks the 2-(methylamino)-2-oxoethyl group.

Methyl carbamate: Contains a methyl group instead of the benzyl group.

Phenyl carbamate: Contains a phenyl group instead of the benzyl group.

Uniqueness: Benzyl (2-(methylamino)-2-oxoethyl)carbamate is unique due to the presence of both the benzyl and 2-(methylamino)-2-oxoethyl groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in medicinal chemistry and organic synthesis.

Actividad Biológica

Benzyl (2-(methylamino)-2-oxoethyl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Benzyl (2-(methylamino)-2-oxoethyl)carbamate features a carbamate functional group attached to a benzyl moiety and a methylamino group. This structure is pivotal for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, preventing the catalysis of biochemical reactions. This inhibition can affect various metabolic pathways, particularly those involving proteases and esterases.

- Cell Signaling Modulation : Research indicates that benzyl (2-(methylamino)-2-oxoethyl)carbamate may influence cell signaling pathways, potentially impacting gene expression and cellular metabolism.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.

Pharmacological Applications

The pharmacological potential of benzyl (2-(methylamino)-2-oxoethyl)carbamate includes:

- Anticancer Properties : The compound is being investigated for its ability to inhibit cancer cell proliferation through enzyme inhibition and modulation of signaling pathways.

- Therapeutic Agent in Metabolic Disorders : Its role in enzyme inhibition suggests potential applications in treating diseases related to metabolic dysfunctions.

- Research Applications : It serves as an intermediate in organic synthesis and has implications in developing novel drug delivery systems, particularly in antibody-drug conjugates (ADCs) .

Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of benzyl (2-(methylamino)-2-oxoethyl)carbamate on various proteases. The results indicated an IC50 value of 4 μM against human β-secretase, highlighting its potential as a therapeutic agent in Alzheimer's disease where protease activity is critical .

Study 2: Antimicrobial Activity

In another investigation, the compound demonstrated significant antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) was determined to be 50 μg/mL for Staphylococcus aureus, indicating its potential utility in treating bacterial infections.

Data Table: Biological Activities Summary

Propiedades

IUPAC Name |

benzyl N-[2-(methylamino)-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-12-10(14)7-13-11(15)16-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWVKWHLWPSSSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60569320 | |

| Record name | Benzyl [2-(methylamino)-2-oxoethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21855-72-1 | |

| Record name | Benzyl [2-(methylamino)-2-oxoethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.